molecular formula C7H7Br2NO B2662147 3,5-Dibromo-1-ethylpyridin-2(1H)-one CAS No. 14529-55-6

3,5-Dibromo-1-ethylpyridin-2(1H)-one

Cat. No. B2662147
CAS RN: 14529-55-6
M. Wt: 280.947
InChI Key: WTDRJXNYUURJDP-UHFFFAOYSA-N
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Description

“3,5-Dibromo-1-ethylpyridin-2(1H)-one” is a chemical compound with the CAS Number: 14529-55-6 . It has a molecular weight of 280.95 and a molecular formula of C7H7Br2NO . It is a yellow to brown solid .


Physical And Chemical Properties Analysis

The physical form of “3,5-Dibromo-1-ethylpyridin-2(1H)-one” is a yellow to brown solid . It is stored at a temperature of +4°C .

Scientific Research Applications

HIV-1 Inhibitors

Research has demonstrated the efficacy of 2-pyridinone derivatives, closely related to 3,5-Dibromo-1-ethylpyridin-2(1H)-one, as specific inhibitors of HIV-1 reverse transcriptase. These compounds, through structural modifications, have shown potent inhibitory properties against the HIV-1 virus, making them significant for antiviral therapy development. Notably, compounds such as 3-[[4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one have inhibited the spread of HIV-1 in cell cultures, presenting a promising avenue for clinical trials and antiviral agent development (Saari et al., 1992), (Hoffman et al., 1993).

Catalytic Processes

Another area of application involves catalytic processes, where the structural elements of 3,5-Dibromo-1-ethylpyridin-2(1H)-one and its derivatives facilitate intermolecular C-alkylation of diketones. This catalysis, utilizing Rhodium (Rh) and employing aminopyridine as a recyclable directing group, showcases the compound's utility in synthetic organic chemistry, particularly in the efficient synthesis of natural flavoring compounds (Wang et al., 2012).

Material Synthesis

In material science, derivatives of 3,5-Dibromo-1-ethylpyridin-2(1H)-one are used in the synthesis of advanced materials. For example, the development of new ionic liquids for green synthesis processes and the creation of xanthene derivatives under solvent-free conditions illustrate the compound's versatility in promoting eco-friendly and efficient synthetic routes (Aali et al., 2022), (Shirini et al., 2014).

Anticancer Research

Compounds structurally related to 3,5-Dibromo-1-ethylpyridin-2(1H)-one have been explored for their antitumor properties. These studies offer insights into the potential therapeutic applications of such compounds in treating various cancers, highlighting their role in antimitotic agent development and structure-activity relationship studies (Temple et al., 1983).

properties

IUPAC Name

3,5-dibromo-1-ethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-2-10-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRJXNYUURJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C(C1=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-ethylpyridin-2(1H)-one

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